2,3,4,4',5-Pentachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZSFWHOSHAKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074226 | |

| Record name | 2,3,4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-37-0 | |

| Record name | PCB 114 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,4'5-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4'5-Pentachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,4',5-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86S23H0DSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,4,4',5-Pentachlorobiphenyl (PCB-114)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,4',5-Pentachlorobiphenyl, also known as PCB-114. As a specific congener of polychlorinated biphenyls (PCBs), understanding its distinct characteristics is crucial for environmental analysis, toxicological research, and the development of remediation strategies. This document delves into its structural attributes, physicochemical parameters, environmental fate, toxicological profile, and analytical methodologies, offering a consolidated resource for the scientific community.

Chemical Identity and Structure

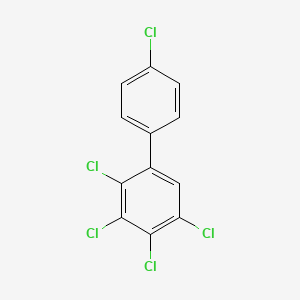

2,3,4,4',5-Pentachlorobiphenyl is a synthetic organochloride compound belonging to the pentachlorobiphenyl subgroup of PCBs. It is characterized by a biphenyl structure with five chlorine atoms attached at the 2, 3, 4, 4', and 5 positions.

Systematic IUPAC Name: 1,2,4-trichloro-5-(2,4-dichlorophenyl)benzene[1]

CAS Registry Number: 74472-37-0[2]

Molecular Formula: C₁₂H₅Cl₅[2]

Molecular Weight: 326.43 g/mol [2]

The precise positioning of the chlorine atoms significantly influences the molecule's properties, including its environmental persistence and toxicological effects. The structure of PCB-114 is visualized in the diagram below.

Caption: Chemical structure of 2,3,4,4',5-Pentachlorobiphenyl (PCB-114).

Physicochemical Properties

The physicochemical properties of PCB-114 are fundamental to understanding its behavior in various environmental and biological systems. These properties are summarized in the table below.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | 99 °C | [2] |

| Boiling Point (estimated) | 412.3 °C | [2] |

| Water Solubility | 15.98 µg/L at 20 °C | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 6.9 (computed) | [1] |

| Vapor Pressure | Data not readily available | |

| Henry's Law Constant | Data not readily available for this specific congener |

The low water solubility and high octanol-water partition coefficient of PCB-114 are indicative of its lipophilic nature.[1] This property drives its partitioning from aqueous environments into fatty tissues of organisms, leading to bioaccumulation in the food chain. Its high boiling point and low vapor pressure contribute to its persistence in the environment.

Synthesis and Industrial Relevance

Historically, PCBs were not produced as individual congeners but as complex mixtures, such as Aroclors. Therefore, specific synthesis routes for individual congeners like PCB-114 were not the primary industrial focus. However, for research purposes, specific PCB congeners can be synthesized through various organic chemistry methods, often involving coupling reactions of chlorinated benzene derivatives. Due to the ban on PCB production, the current relevance of its synthesis is primarily for the preparation of analytical standards and for toxicological studies.

Environmental Fate and Transport

The environmental behavior of PCB-114 is characterized by its high persistence, resistance to degradation, and potential for long-range transport.

Persistence and Degradation: Like other PCBs, PCB-114 is resistant to both biotic and abiotic degradation processes. Its chemical stability, a result of the strong carbon-chlorine bonds, makes it recalcitrant to breakdown in the environment.

Bioaccumulation and Biomagnification: Due to its lipophilic nature, PCB-114 readily accumulates in the fatty tissues of living organisms.[1] This leads to biomagnification, where its concentration increases at successively higher levels in the food chain.

Environmental Transport: PCBs can be transported over long distances from their original sources. The primary mechanisms for environmental transport include:

-

Atmospheric Transport: Although having a low vapor pressure, PCBs can volatilize from contaminated soils and water surfaces and be transported in the atmosphere, leading to global distribution.

-

Waterborne Transport: PCBs are sparingly soluble in water but can be transported adsorbed to suspended sediments in rivers and oceans.

-

Biotic Transport: Migratory species can also contribute to the transport of PCBs across geographical boundaries.

The environmental fate of PCB-114 is a significant concern due to its persistence and ability to contaminate remote ecosystems.

Toxicological Profile

2,3,4,4',5-Pentachlorobiphenyl is recognized as a toxic compound with the potential to cause adverse health effects in humans and wildlife.

General Toxicity: PCBs, as a class of compounds, are known to be toxic, persistent, and bioaccumulative.[3] They have been linked to a range of health issues, including cancer, endocrine disruption, and neurotoxicity.[3]

Specific Hazards of PCB-114:

-

GHS Hazard Classifications: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,3,4,4',5-Pentachlorobiphenyl is classified with the following hazard statements:

-

Endocrine Disruption: PCB-114 is known to have endocrine-disrupting properties, meaning it can interfere with the body's hormonal systems.

The table below summarizes key toxicological information.

| Toxicity Parameter | Value/Classification | Source |

| GHS Hazard Statements | H373, H400, H410 | [1] |

| Endocrine Disruptor | Yes | |

| LD50 (Oral, Rat) for a pentachlorobiphenyl congener | 1010 mg/kg (for 2,3',4,4',5-Pentachlorobiphenyl) | [4] |

It is important to note that the toxicity of individual PCB congeners can vary significantly. The provided LD50 value is for a different pentachlorobiphenyl and should be considered as a general indicator of the toxicity level for this class of compounds.

Analytical Methodologies

The accurate detection and quantification of PCB-114 in various environmental and biological matrices are crucial for monitoring and risk assessment. The primary analytical technique for this purpose is gas chromatography (GC).

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile organic compounds. For PCB analysis, it is often coupled with specific detectors to enhance sensitivity and selectivity.

-

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds like PCBs, making it a common choice for their analysis.

-

Mass Spectrometry (MS): When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification and quantification of individual PCB congeners based on their mass-to-charge ratio and fragmentation patterns.

EPA Method 8082A: This is a widely used method for the analysis of PCBs in various matrices using gas chromatography. It provides procedures for extraction, cleanup, and analysis of PCB congeners and Aroclors.

The workflow for the analysis of PCB-114 typically involves the following steps:

Caption: A generalized workflow for the analysis of PCB-114.

Conclusion

2,3,4,4',5-Pentachlorobiphenyl (PCB-114) is a persistent and toxic environmental contaminant with distinct chemical and physical properties that govern its behavior and impact. Its lipophilicity, low water solubility, and resistance to degradation contribute to its bioaccumulation and long-range transport. Accurate analytical methods, primarily based on gas chromatography, are essential for its monitoring. A thorough understanding of the properties of PCB-114 is critical for researchers and scientists working in the fields of environmental science, toxicology, and drug development to address the challenges posed by this and other persistent organic pollutants.

References

-

2',3,4,4',5-Pentachlorobiphenyl. PubChem. [Link]

-

2,3',4,4',5-Pentachlorobiphenyl. PubChem. [Link]

-

PCB-114. EWG Human Toxome Project. [Link]

Sources

An In-Depth Technical Guide to 2,3,4,4',5-Pentachlorobiphenyl (PCB-118)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3,4,4',5-Pentachlorobiphenyl, a specific congener of polychlorinated biphenyls (PCBs) also known as PCB-118. This document is intended to serve as a critical resource for professionals in research, environmental science, and drug development, offering insights into its chemical identity, analytical methodologies, toxicological profile, and metabolic fate.

Core Identification and Physicochemical Properties

2,3,4,4',5-Pentachlorobiphenyl is one of 209 distinct PCB congeners, which are a class of synthetic organic compounds that were widely used in industrial applications before being banned due to their environmental persistence and adverse health effects.[1] The accurate identification of individual congeners is paramount for toxicological and environmental assessments.

The Chemical Abstracts Service (CAS) number for 2,3,4,4',5-Pentachlorobiphenyl is 31508-00-6 .[2][3] This unique identifier is crucial for unambiguous database searches and regulatory compliance.

A summary of its key physicochemical properties is presented in Table 1. This data is essential for designing analytical methods, predicting environmental transport, and understanding its bioaccumulation potential.

| Property | Value | Source |

| CAS Number | 31508-00-6 | [2][3] |

| Molecular Formula | C₁₂H₅Cl₅ | [2] |

| Molecular Weight | 326.4 g/mol | [2] |

| IUPAC Name | 1,2,4-trichloro-5-(3,4-dichlorophenyl)benzene | [2] |

| Synonyms | PCB 118, 2,3',4,4',5-Pentachloro-1,1'-biphenyl | [2] |

Analytical Methodologies for Quantification

The accurate quantification of PCB-118 in various matrices, including environmental samples (soil, water) and biological tissues, is critical for exposure assessment and toxicological studies. The method of choice typically involves chromatographic separation followed by mass spectrometric detection.

Sample Preparation and Extraction

The initial step in the analytical workflow is the efficient extraction of PCB-118 from the sample matrix. Common techniques include:

-

Soxhlet Extraction: A classic and robust method for solid samples like soil and sediment.[4]

-

Accelerated Solvent Extraction (ASE): A more modern and automated approach that uses elevated temperatures and pressures to reduce solvent consumption and extraction time.[4]

-

Solid-Phase Extraction (SPE): Often used for aqueous samples, where the analyte is adsorbed onto a solid sorbent and then eluted with a small volume of solvent.[5]

The choice of extraction solvent is critical and is typically a non-polar solvent such as hexane or a mixture of hexane and acetone.[4][5]

Chromatographic Separation and Detection

Gas chromatography (GC) is the primary technique for separating PCB congeners.[5][6] A high-resolution capillary column is essential to achieve separation from other co-eluting congeners.

Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity.[4][6] Electron impact (EI) ionization is commonly used, and the mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity for the target analyte.

A typical workflow for the analysis of PCB-118 is illustrated in the following diagram:

Figure 1: A generalized workflow for the analysis of PCB-118.

Toxicological Profile and Biological Effects

PCB-118 is recognized as a persistent environmental pollutant and a significant risk factor for various metabolic disorders.[7] Its toxicological effects are a result of its ability to bioaccumulate in fatty tissues and disrupt normal cellular processes.

Endocrine Disruption and Carcinogenicity

PCB-118 is classified as a potential endocrine-disrupting compound.[2] It can interfere with hormone signaling pathways, which can lead to a range of adverse health effects. The International Agency for Research on Cancer (IARC) has classified PCBs as definite carcinogens in humans.[1] The US Environmental Protection Agency (EPA) also considers PCBs to be probable human carcinogens.[1]

Metabolic Disruption

Recent research has highlighted the role of PCB-118 in inducing insulin resistance, a key factor in the development of type 2 diabetes and other metabolic syndromes.[7] Chronic exposure to PCB-118 can disrupt insulin signaling pathways and lead to dysregulation of lipid metabolism.[7]

The proposed mechanism involves the induction of oxidative stress and apoptosis, contributing to metabolic dysfunction.[7]

Figure 2: Proposed signaling pathway for PCB-118-induced metabolic dysfunction.

Metabolism and Biotransformation

The metabolism of PCBs is a complex process that influences their toxicity and persistence in the body.[8] While generally considered a detoxification pathway, the biotransformation of PCBs can also lead to the formation of more toxic metabolites.[8]

The primary route of PCB metabolism involves oxidation by the cytochrome P-450 enzyme system, leading to the formation of hydroxylated metabolites (OH-PCBs).[8][9] These metabolites are more polar and can be more readily excreted from the body.[8] However, some OH-PCBs can exhibit greater toxicity than the parent compound.

Further metabolism can lead to the formation of methylsulfonyl and sulfated metabolites.[8][9] The slow metabolism of many PCB congeners, including PCB-118, contributes to their tendency to accumulate in body tissues.[2]

Conclusion

2,3,4,4',5-Pentachlorobiphenyl (PCB-118) is a significant environmental contaminant with well-documented toxicological effects. A thorough understanding of its chemical properties, analytical methodologies, and biological activities is essential for researchers, scientists, and drug development professionals working in related fields. This guide provides a foundational overview to support further investigation and risk assessment of this important PCB congener.

References

-

U.S. National Library of Medicine. (n.d.). Toxic potency of 3,3',4,4',5-pentachlorobiphenyl relative to and in combination with 2,3,7,8-tetrachlorodibenzo-p-dioxin in a subchronic feeding study in the rat. PubMed. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3',4,4',5-Pentachlorobiphenyl. PubChem. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2',3,4,4',5-Pentachlorobiphenyl. PubChem. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2',3,4,5'-Pentachlorobiphenyl. PubChem. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,3',4,5'-Pentachlorobiphenyl. PubChem. Retrieved February 12, 2026, from [Link]

-

Grimm, F. A., Hu, D., Kania-Korwel, I., Lehmler, H. J., Ludewig, G., Hornbuckle, K. C., ... & Robertson, L. W. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical reviews in toxicology, 45(3), 245–272. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2',3,4,5-Pentachlorobiphenyl. PubChem. Retrieved February 12, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,3',4,4',5-Pentachlorobiphenyl Synonyms. CompTox Chemicals Dashboard. Retrieved February 12, 2026, from [Link]

-

Hoh, E., & Hites, R. A. (2005). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Analytical and bioanalytical chemistry, 386(4), 781–792. [Link]

-

American Chemical Society. (2023). Environmental Health Risk Assessment of Dynamic Lipid Metabolism in PCB-118-Induced Insulin Resistance Models Using a Polarity-Ultrasensitive Fluorescent Probe. Analytical Chemistry. Retrieved February 12, 2026, from [Link]

-

Agilent Technologies. (2021). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2',3,4',5'-Pentachlorobiphenyl. PubChem. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved February 12, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (2000). Analytical Methods. In Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved February 12, 2026, from [Link]

- Robertson, L. W., & Hansen, L. G. (Eds.). (2015). PCBs: recent advances in environmental toxicology and health effects. University Press of Kentucky.

- U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.

-

U.S. Environmental Protection Agency. (n.d.). 2,3',4',5,5'-Pentachlorobiphenyl - Hazard Genotoxicity. CompTox Chemicals Dashboard. Retrieved February 12, 2026, from [Link]

- Saeki, S., Yoshihara, S., Uchino, Y., & Yoshimura, H. (1979). [Improved method of the synthesis of 3, 4, 5, 3', 4'-pentachlorobiphenyl (author's transl)]. Fukuoka igaku zasshi = Hukuoka acta medica, 70(4), 85–87.

-

Stenutz, R. (n.d.). 2,3,3',4',5-pentachlorobiphenyl. Retrieved February 12, 2026, from [Link]

Sources

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. 2,3',4,4',5-Pentachlorobiphenyl | C12H5Cl5 | CID 35823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Monograph: 2,3,4,4',5-Pentachlorobiphenyl (PCB 114) Mechanism of Action

Executive Summary

2,3,4,4',5-Pentachlorobiphenyl (PCB 114) represents a critical intersection in toxicological risk assessment, functioning as a mono-ortho-substituted polychlorinated biphenyl. Unlike non-ortho congeners (e.g., PCB 126) that act as "pure" dioxin-like compounds, PCB 114 exhibits a mixed-type induction profile . It possesses sufficient structural planarity to activate the Aryl hydrocarbon Receptor (AhR)—warranting a World Health Organization (WHO) Toxic Equivalency Factor (TEF) of 0.00003 —while simultaneously engaging non-AhR pathways typically associated with phenobarbital-like inducers.

This guide dissects the molecular mechanisms of PCB 114, distinguishing its primary AhR-mediated toxicity from its secondary endocrine-disrupting capabilities, specifically regarding thyroid hormone transport and Constitutive Androstane Receptor (CAR) activation.

Molecular Architecture & Physicochemical Properties

The toxicity of PCB 114 is dictated by its specific chlorination pattern. Understanding the Structure-Activity Relationship (SAR) is prerequisite to interpreting its mechanism.

| Property | Specification | Mechanistic Implication |

| IUPAC Name | 2,3,4,4',5-Pentachlorobiphenyl | Congener #114 |

| Substitution Pattern | Mono-ortho (2-position) | The single ortho-chlorine introduces steric hindrance, preventing full coplanarity. However, the molecule retains enough rotational freedom to adopt a planar conformation required for the AhR ligand binding pocket. |

| Lateral Substitution | 3,4,4',5 (meta/para) | High lateral substitution mimics the molecular dimensions of 2,3,7,8-TCDD, facilitating AhR affinity. |

| Metabolic Susceptibility | Moderate | The presence of unsubstituted meta/para positions allows for metabolic oxidation, leading to hydroxylated metabolites (OH-PCBs) crucial for endocrine disruption. |

Primary Mechanism: The AhR Signaling Axis

The dominant toxicological pathway for PCB 114 is its "dioxin-like" activity. Despite the steric hindrance of the single ortho-chlorine, PCB 114 binds to the AhR with sufficient affinity to trigger the xenobiotic response element (XRE) pathway.

Mechanism of Action[1][2]

-

Ligand Binding: PCB 114 diffuses across the plasma membrane and binds to the cytosolic AhR, displacing chaperone proteins (HSP90, XAP2, p23).

-

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.

-

Heterodimerization: AhR dimerizes with the AhR Nuclear Translocator (ARNT).[1]

-

Genomic Binding: The AhR-ARNT complex binds to Dioxin Response Elements (DREs) in the promoter regions of target genes.

-

Transcriptional Activation: This recruits co-activators/polymerase II, inducing the transcription of the CYP1 gene battery, specifically CYP1A1 , CYP1A2 , and CYP1B1 .

Quantitative Potency (TEF)

The WHO 2005 re-evaluation assigned PCB 114 a TEF of 0.00003 relative to TCDD (TEF = 1). While significantly less potent than PCB 126 (TEF = 0.1), its environmental persistence and bioaccumulation make it a relevant contributor to total Toxic Equivalency (TEQ) in biological samples.

Figure 1: The AhR activation pathway utilized by PCB 114 to induce CYP1A enzymes.

Secondary Mechanisms: The "Mixed" Inducer Profile

Unlike pure dioxin-like compounds, PCB 114 exhibits a dual nature. It activates pathways typically associated with non-dioxin-like (NDL) PCBs, classifying it as a mixed-type inducer .

CAR Activation (Phenobarbital-Type Induction)

PCB 114 induces CYP2B enzymes, a hallmark of "Phenobarbital-type" induction. This occurs via the Constitutive Androstane Receptor (CAR) .[2]

-

Mechanism: PCB 114 (or its metabolites) triggers the translocation of CAR to the nucleus, where it binds to the Phenobarbital-Responsive Enhancer Module (PBREM).

-

Significance: This dual induction (CYP1A via AhR and CYP2B via CAR) can alter the metabolic activation of other co-contaminants, potentially potentiating toxicity.

Thyroid Axis Disruption (TTR Binding)

A critical non-AhR mechanism involves the disruption of thyroid hormone transport.

-

Metabolic Activation: PCB 114 is metabolized by CYP enzymes to form hydroxylated metabolites (e.g., 4-OH-PCB 114 ).

-

Transthyretin (TTR) Competition: These hydroxylated metabolites bear a structural resemblance to Thyroxine (T4).[3] They bind with high affinity to TTR, displacing endogenous T4.

-

Outcome: Displaced T4 is rapidly cleared, leading to circulating hypothyroxinemia, which is particularly detrimental during neurodevelopment.

Note on Ryanodine Receptors (RyR)

Correction on General NDL Toxicity: While many NDL PCBs (e.g., PCB 95) are potent activators of Ryanodine Receptors (RyR) leading to neurotoxicity via Ca2+ dysregulation, PCB 114 is considered a weak or negligible RyR activator . Its toxicity profile is dominated by AhR and TTR interactions rather than direct RyR sensitization.

Experimental Frameworks

To validate the mechanism of action of PCB 114, two primary assays are recommended: the EROD Assay (for AhR activity) and the TTR Binding Assay (for endocrine disruption).

Protocol 1: EROD Assay (CYP1A1 Induction)

The Ethoxyresorufin-O-deethylase (EROD) assay is the gold standard for quantifying AhR activation.

Methodology:

-

Cell System: Use H4IIE rat hepatoma cells or HepG2 human carcinoma cells.

-

Dosing: Treat cells with PCB 114 (0.1 nM – 10 µM) for 24–48 hours. Include a TCDD positive control (1 nM).

-

Substrate Addition: Wash cells and add 7-ethoxyresorufin (substrate) and NADPH.

-

Reaction: CYP1A1 deethylates the substrate to resorufin (highly fluorescent).

-

Quantification: Measure fluorescence (Ex: 530 nm, Em: 590 nm).

-

Data Analysis: Normalize activity to protein content. Calculate Relative Potency (REP) vs. TCDD.

Protocol 2: TTR Binding Competition Assay

This assay confirms the potential for thyroid disruption by PCB 114 metabolites.

Methodology:

-

Preparation: Incubate purified human Transthyretin (TTR) with [125I]-Thyroxine (T4).

-

Competition: Add increasing concentrations of PCB 114 or synthesized 4-OH-PCB 114 metabolite.

-

Separation: Separate bound vs. free T4 using a gel filtration column or charcoal adsorption.

-

Measurement: Count gamma radiation in the bound fraction.

-

Result: A decrease in bound radioactivity indicates displacement of T4 by the PCB metabolite.

Figure 2: Step-by-step workflow for the EROD assay to quantify CYP1A1 induction.

References

-

Van den Berg, M., et al. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences. Link

-

Safe, S. (1994).[4] Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology. Link

-

Pessah, I. N., et al. (2006). Structure-Activity Relationship for Non-Coplanar Polychlorinated Biphenyl Congeners toward the Ryanodine Receptor-Ca2+ Channel Complex Type 1 (RyR1). Chemical Research in Toxicology. Link

-

Letcher, R. J., et al. (2000). Biotransformation and elimination of brominated diphenyl ethers and polychlorinated biphenyls in birds. Environmental Toxicology and Chemistry. Link

-

Grimm, F. A., et al. (2015).[4] Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology. Link

Sources

- 1. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. dtsc.ca.gov [dtsc.ca.gov]

- 4. Metabolic activation of WHO-congeners PCB28, 52, and 101 by human CYP2A6: evidence from in vitro and in vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2,3,4,4',5-Pentachlorobiphenyl (PCB 118)

Historical Mixtures, Toxicological Mechanisms, and Experimental Protocols

Executive Summary

2,3,4,4',5-Pentachlorobiphenyl (PCB 118) represents a critical intersection between historical industrial chemistry and modern toxicological scrutiny. Structurally defined as a mono-ortho substituted congener, PCB 118 possesses sufficient rotational freedom to assume a coplanar conformation, thereby mimicking the structure of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1] This structural mimicry allows it to bind the Aryl hydrocarbon Receptor (AhR), classifying it as a "dioxin-like" PCB (DL-PCB).

For researchers in drug development and toxicology, PCB 118 is not merely a legacy environmental contaminant; it is a potent modulator of Phase I metabolic enzymes (specifically CYP1A1/1A2). Its historical abundance in commercial mixtures like Aroclor 1254 makes it a primary driver of total Toxic Equivalency (TEQ) in biological samples, often outweighing more potent but less abundant congeners like PCB 126.

Part 1: Chemical Characterization & Commercial Matrices

Historically, PCBs were rarely synthesized as single congeners. They were manufactured via the chlorination of biphenyl, resulting in complex mixtures sold under trade names such as Aroclor (Monsanto, USA), Clophen (Bayer, Germany), and Kanechlor (Kanegafuchi, Japan).

PCB 118 is most heavily associated with Aroclor 1254 , a mid-viscosity mixture used extensively in capacitors and hydraulic fluids. The "54" indicates approximately 54% chlorine by weight.[2]

Table 1: Abundance of PCB 118 in Major Commercial Mixtures

Data derived from high-resolution gas chromatography (HRGC) analysis (Frame et al., 1996).

| Commercial Mixture | Chlorine Content (% wt) | PCB 118 Content (% wt) | Primary Congener Profile |

| Aroclor 1016 | 41% | < 0.1% | Di-, Tri-, Tetra-CBs |

| Aroclor 1242 | 42% | 0.5 - 1.0% | Tri- and Tetra-CBs |

| Aroclor 1248 | 48% | 2.0 - 3.5% | Tetra- and Penta-CBs |

| Aroclor 1254 (Late) | 54% | 6.0 - 13.5% | Penta- and Hexa-CBs |

| Aroclor 1260 | 60% | 0.5 - 1.5% | Hexa- and Hepta-CBs |

Expert Insight: Note the variability in Aroclor 1254. "Late production" lots (post-1970) utilized a different chlorination process that significantly increased the formation of PCB 118 compared to earlier lots. When reviewing historical toxicity data, always verify the specific lot number of the Aroclor 1254 used, as the dioxin-like potential varies drastically.

Part 2: Historical Industrial Utility

The utility of mixtures containing high fractions of PCB 118 (Pentachlorobiphenyls) was driven by a specific balance of physical properties:

-

Dielectric Constant (K): Pentachlorobiphenyls offered a high dielectric constant (~5.0), making them ideal impregnants for AC capacitors. They allowed for smaller capacitor physical footprints compared to mineral oil.

-

Fire Resistance: The high chlorine content provided excellent flame retardancy, a mandatory safety requirement for indoor transformers and industrial hydraulic systems.

-

Chemical Stability: PCB 118 is highly resistant to oxidation and hydrolysis.

The Causality of Persistence: The very stability that made PCB 118 valuable in hydraulic fluids (preventing breakdown under heat/pressure) is the direct cause of its bioaccumulation. It resists metabolic breakdown in the liver, allowing it to persist in adipose tissue and continuously induce hepatic enzymes.

Part 3: Mechanistic Toxicology (The Core)

For drug development professionals, the primary concern with PCB 118 is its ability to induce Cytochrome P450 1A (CYP1A) enzymes. This induction can alter the pharmacokinetics of co-administered drugs, leading to unexpected drug-drug interactions (DDIs).

Mechanism of Action: The AhR Pathway

PCB 118 acts as a ligand for the cytosolic Aryl hydrocarbon Receptor (AhR). Upon binding, the receptor undergoes a conformational change, shedding chaperone proteins (HSP90) and translocating to the nucleus.

Graphviz Diagram: AhR Signal Transduction Pathway

Figure 1: The molecular mechanism of PCB 118-mediated CYP1A1 induction.[3] The ligand-receptor complex acts as a transcription factor, significantly upregulating metabolic enzymes.[4]

Part 4: Experimental Protocols

To assess the dioxin-like potency of PCB 118 or its presence in a mixture, the EROD (7-ethoxyresorufin-O-deethylase) Assay is the gold standard. It specifically measures CYP1A1 catalytic activity.

Protocol: In Vitro EROD Induction Assay

Objective: Quantify CYP1A1 induction potency relative to TCDD. System: H4IIE (Rat Hepatoma) or HepG2 (Human Hepatoma) cell lines.

Reagents:

-

Substrate: 7-ethoxyresorufin (7-ER)[5]

-

Product Standard: Resorufin

-

Inducer: PCB 118 (neat standard, >99% purity)

-

Positive Control: 2,3,7,8-TCDD[6]

Workflow:

-

Cell Seeding:

-

Seed H4IIE cells in 96-well plates at

cells/well. -

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

-

Dosing (The Critical Step):

-

Prepare PCB 118 in DMSO. Critical: Final DMSO concentration must be <0.5% v/v to prevent solvent toxicity or non-specific enzyme inhibition.

-

Dose cells with a logarithmic range of PCB 118 (e.g., 0.1 nM to 10

M). -

Include TCDD positive control (1 nM) and DMSO vehicle control.

-

Incubate for 24–48 hours.

-

-

EROD Reaction:

-

Wash cells with warm PBS.

-

Add reaction buffer containing

M 7-ethoxyresorufin and -

Incubate at 37°C.

-

-

Measurement:

-

Measure fluorescence kinetically every 5 minutes for 30 minutes.

-

Excitation: 530 nm | Emission: 590 nm.

-

-

Data Analysis:

-

Convert fluorescence units to pmol resorufin using a standard curve.

-

Normalize to total protein (mg) per well.

-

Calculate

and Relative Potency (REP) vs. TCDD.

-

Self-Validating Check: If the TCDD positive control does not show >10-fold induction over the vehicle control, the assay is invalid (cells may have lost AhR expression).

Part 5: Relevance to Drug Development

Understanding PCB 118 is vital for modern drug safety for two reasons:

-

Background Interference: Laboratory animals (or human primary hepatocytes) exposed to background levels of PCB 118 via diet may exhibit elevated basal CYP1A levels, skewing metabolic stability data for new drug candidates.

-

Toxic Equivalency (TEQ): In risk assessment, the toxicity of a mixture is calculated using Toxic Equivalency Factors (TEFs).

-

TCDD TEF: 1.0

-

PCB 118 TEF: 0.00003 (WHO 2005)

-

Insight: While the TEF is low, the mass of PCB 118 in environmental samples is often 1000x higher than TCDD. Therefore, PCB 118 often contributes the majority of the "dioxin-like" load in a biological system.

-

References

-

Frame, G. M., Cochran, J. W., & Bøwadt, S. S. (1996). Complete PCB Congener Distributions for 17 Aroclor Mixtures Determined by 3 HRGC Systems Optimized for Comprehensive, Quantitative, Congener-Specific Analysis. Journal of High Resolution Chromatography. Link

-

Van den Berg, M., et al. (2006).[1][7][8] The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences. Link

-

Safe, S. (1994). Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology. Link

-

U.S. EPA. (2024). Learn about Polychlorinated Biphenyls (PCBs). United States Environmental Protection Agency.[9] Link

-

Whyte, J. J., et al. (2000). Ethoxyresorufin-O-deethylase (EROD) activity in fish as a biomarker of chemical exposure.[10][11] Critical Reviews in Toxicology. Link

Sources

- 1. eurofins.com.au [eurofins.com.au]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis | PLOS One [journals.plos.org]

- 5. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners - Eurofins Scientific [eurofins.de]

- 7. researchgate.net [researchgate.net]

- 8. rais.ornl.gov [rais.ornl.gov]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

Technical Guide: Structural Analogues of 2,3,4,4',5-Pentachlorobiphenyl (PCB 118)

Executive Summary

This technical guide analyzes 2,3,4,4',5-Pentachlorobiphenyl (PCB 118) , a mono-ortho substituted polychlorinated biphenyl. For drug development professionals and toxicologists, PCB 118 serves as a critical "antitarget" model. Its biphenyl core—a privileged scaffold in medicinal chemistry—demonstrates how specific halogen substitution patterns dictate the transition between Aryl Hydrocarbon Receptor (AhR) agonism (dioxin-like toxicity) and Transthyretin (TTR) binding (endocrine disruption/amyloid stabilization).

This guide dissects the structural analogues of PCB 118, differentiating between congeners (comparative toxicity) and metabolites (functional analogues), and provides validated protocols for their synthesis and bioassay.

Structural Characterization & The Mono-Ortho Paradigm

The Steric Gatekeeper

PCB 118 is defined by a single chlorine atom at the ortho position (2-position). This structural feature is the determinant of its "mixed-type" induction profile.

-

Coplanarity vs. Steric Hindrance: Non-ortho PCBs (e.g., PCB 126) can assume a planar conformation, fitting perfectly into the AhR ligand binding pocket (high affinity). The single ortho-chlorine in PCB 118 introduces a rotational energy barrier, preventing perfect coplanarity but allowing sufficient rotation to retain partial AhR affinity.

-

SAR Implication: In drug design, introducing ortho-substituents on biphenyl scaffolds is a validated strategy to eliminate AhR liability while retaining pharmacological efficacy at other targets (e.g., Angiotensin II receptors).

Key Structural Analogues

The toxicity and pharmacological activity of PCB 118 are best understood in comparison to its structural analogues:

| Analogue Class | Representative Compound | Substitution Pattern | Mechanism of Action | TEF (WHO 2005) |

| Reference Toxicant | PCB 126 | 3,3',4,4',5 (Non-ortho) | High-affinity AhR Agonist | 0.1 |

| Target Compound | PCB 118 | 2,3',4,4',5 (Mono-ortho) | Partial AhR Agonist / Mixed Inducer | 0.00003 |

| Isomeric Analogue | PCB 105 | 2,3,3',4,4' (Mono-ortho) | Partial AhR Agonist | 0.00003 |

| Metabolic Analogue | 4-OH-PCB 107 | 4-OH-2,3,3',4',5 | TTR Binder (Thyroxine Mimic) | N/A |

Metabolic Analogues: The Biotransformation Cascade

The most pharmacologically relevant analogues of PCB 118 are not its environmental isomers, but its hydroxylated metabolites (OH-PCBs) . These compounds illustrate "metabolic activation," where a lipophilic scaffold is converted into a high-affinity endocrine modulator.

The Hydroxylation Pathway

PCB 118 undergoes CYP450-mediated oxidation (primarily CYP1A and CYP2B). The presence of the 2,3-chlorine substitution directs metabolism towards the meta-para positions on the less chlorinated ring.

Mechanism:

-

Epoxidation: Formation of an arene oxide intermediate at the 3,4 position.

-

NIH Shift: A 1,2-shift of the chlorine or hydrogen atom.[1]

-

Hydrolysis: Formation of 4-OH-PCB metabolites (e.g., 4-OH-PCB 107).[2]

Pharmacological Mimicry (Thyroxine Displacement)

The 4-OH-PCB metabolites are structural analogues of Thyroxine (T4) .

-

TTR Binding: The hydroxyl group mimics the phenolic hydroxyl of T4, while the lateral chlorines mimic the iodines of T4.

-

Amyloidosis Relevance: These metabolites bind Transthyretin (TTR) with higher affinity than T4 itself, kinetically stabilizing the TTR tetramer. While toxic, this mechanism provides the structural basis for designing TTR kinetic stabilizers (e.g., Tafamidis) for treating amyloidosis.

Visualization: Metabolic Activation & Signaling

Caption: Dual pathways of PCB 118: Direct AhR activation (toxicity) vs. Metabolic conversion to OH-PCBs (endocrine disruption/TTR binding).[3]

Experimental Protocols

Synthesis of PCB 118 Analogues (Suzuki-Miyaura Coupling)

The most robust method for synthesizing specific PCB congeners and their hydroxylated analogues is Palladium-catalyzed cross-coupling.

Objective: Synthesis of asymmetric polychlorinated biphenyls. Reagents:

-

Aryl Boronic Acid (e.g., 2,4,5-trichlorophenylboronic acid)

-

Aryl Halide (e.g., 1-bromo-2,4-dichlorobenzene)[4]

-

Catalyst: Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

-

Base: Na₂CO₃ (2M aqueous)

-

Solvent: Dioxane or Toluene/Ethanol

Protocol:

-

Inert Atmosphere: Purge a reaction flask with Nitrogen (N₂).

-

Loading: Add Aryl Halide (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(dppf)Cl₂ (3-5 mol%) to the flask.

-

Solvation: Dissolve in Dioxane (degassed). Add Na₂CO₃ solution.[5]

-

Reflux: Heat to 80-100°C for 12-16 hours under N₂.

-

Workup: Cool to RT. Dilute with water, extract with hexane/ethyl acetate.

-

Purification: Dry organic layer over MgSO₄. Purify via silica gel column chromatography (Eluent: Hexane for PCBs; Hexane/EtOAc for OH-PCBs).

Validation: Confirm structure via ¹H-NMR (characteristic coupling patterns for ortho vs meta protons) and GC-MS (molecular ion clusters).

TTR Binding Assay (Fluorescence Displacement)

To assess the "drug-like" interaction of PCB metabolites with Transthyretin.

Principle: A fluorescent probe (e.g., ANS or a resveratrol analog) binds to the T4 binding pocket of TTR. High-affinity ligands (OH-PCBs) displace the probe, causing a decrease in fluorescence.

Protocol:

-

Preparation: Incubate Recombinant Human TTR (0.5 µM) with the fluorescent probe (1.0 µM) in phosphate buffer (pH 7.4) for 30 mins.

-

Dosing: Add increasing concentrations of the test compound (OH-PCB analogue) (0.1 nM to 10 µM).

-

Measurement: Measure fluorescence intensity (Ex/Em specific to probe) using a microplate reader.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ and K_d.

Comparative Data: Toxicity & Affinity[6][7][8]

The following table contrasts the biological activity of PCB 118 with its critical analogues. Note the drastic difference in TEF values driven by the ortho-chlorine steric hindrance.

| Compound | Structure | TEF (WHO 2005) | TTR Binding Affinity (Relative to T4) | Primary Toxic Mechanism |

| PCB 126 | Non-ortho | 0.1 | Low | AhR Activation (Dioxin-like) |

| PCB 118 | Mono-ortho | 0.00003 | Low | Mixed (Weak AhR + CYP Induction) |

| PCB 153 | Di-ortho | ~0 | Very Low | Neurotoxicity (Non-AhR) |

| 4-OH-PCB 107 | Metabolite | N/A | High (2-4x T4) | Thyroid Hormone Displacement |

References

-

Van den Berg, M., et al. (2006). The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences. Link

-

Grimm, F. A., et al. (2015). Diversity of Aryl Hydrocarbon Receptor Ligands: From Environmental Pollutants to Drug Candidates. Chemical Research in Toxicology. Link

-

Kania-Korwel, I., et al. (2004). Synthesis of polychlorinated biphenyls (PCBs) and their metabolites with a modified Suzuki-coupling.[5] Chemosphere.[5][6] Link

-

Purkey, H. E., et al. (2004). Hydroxylated polychlorinated biphenyls selectively bind transthyretin in blood and inhibit amyloidogenesis: rationalizing rodent PCB toxicity. Chemistry & Biology. Link

-

Ruggeri, R., et al. (2022). Polychlorinated biphenyl congeners PCB 118 and PCB 126 induce upregulation PD-L1 expression in human thyrocytes through aryl hydrocarbon receptor (AHR) pathways.[7] Endocrine Abstracts. Link

Sources

- 1. Polychlorinated Biphenyls and Their Hydroxylated Metabolites (OH-PCBs) in Pregnant Women from Eastern Slovakia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. open.icm.edu.pl [open.icm.edu.pl]

- 3. Sulfated Metabolites of Polychlorinated Biphenyls Are High-Affinity Ligands for the Thyroid Hormone Transport Protein Transthyretin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. xray.uky.edu [xray.uky.edu]

- 6. Distribution of PCB 118 and PCB 153 and hydroxylated PCB metabolites (OH-CBs) in maternal, fetal and lamb tissues of sheep exposed during gestation and lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of 2,3,4,4',5-Pentachlorobiphenyl (PCB-118)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Significance of a Single Congener

Polychlorinated biphenyls (PCBs) represent a class of 209 distinct aromatic compounds, known as congeners, that have left a complex and enduring legacy. Initially prized for their chemical stability and insulating properties, their widespread industrial use led to pervasive environmental contamination and significant health concerns.[1][2] Among these, 2,3,4,4',5-Pentachlorobiphenyl, designated as PCB-118, stands out as a subject of considerable toxicological and environmental interest.[3][4] This guide provides a comprehensive technical overview of the discovery and, more critically, the targeted synthesis of PCB-118, offering insights for researchers engaged in toxicology, environmental science, and drug development who require pure, single-congener standards for their work.

A Historical Perspective: From Broad Mixtures to a Single Molecule

The initial "discovery" of PCB-118 was not a singular event but rather an outcome of the non-selective chlorination of biphenyl, a process first reported in the late 19th century and commercialized in the early 20th century.[1] This industrial synthesis produced complex mixtures of PCB congeners, famously marketed under trade names like Aroclor. These mixtures were valued for their properties as coolants and lubricants in electrical equipment.[2] It was only with the advent of advanced analytical techniques, such as gas chromatography, that scientists could separate and identify individual congeners like PCB-118 within these mixtures.[5]

The early synthesis methods, therefore, were not designed to produce specific congeners but rather a range of chlorinated biphenyls. The Ullmann reaction, a copper-catalyzed coupling of aryl halides, represents a classical approach that could be adapted for the synthesis of specific biphenyls, albeit often requiring harsh reaction conditions and suffering from low yields and the formation of byproducts.[6][7]

Modern Synthetic Strategies: The Rise of Palladium-Catalyzed Cross-Coupling

The need for pure, individual PCB congeners for toxicological studies spurred the development of more sophisticated and selective synthetic methods. The Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard for the synthesis of unsymmetrical biaryls, including specific PCB congeners.[8][9] This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and milder reaction conditions compared to older methods.[10][11]

The synthesis of 2,3,4,4',5-Pentachlorobiphenyl (PCB-118) via Suzuki coupling involves the reaction of an appropriately substituted arylboronic acid with an aryl halide. The logical disconnection for PCB-118 points to two primary starting materials: 3,4-dichlorophenylboronic acid and 1-bromo-2,4,5-trichlorobenzene.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Synthesis of 2,3,4,4',5-Pentachlorobiphenyl (PCB-118) via Suzuki Coupling

This protocol outlines a representative procedure for the synthesis of PCB-118 based on established Suzuki-Miyaura coupling methodologies.

Reactants and Reagents

| Reactant/Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |

| 1-Bromo-2,4,5-trichlorobenzene | 294.35 | 1.0 | 294 mg |

| 3,4-Dichlorophenylboronic acid | 190.82 | 1.2 | 229 mg |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |

| Triphenylphosphine (PPh₃) | 262.29 | 0.08 | 21 mg |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 318 mg |

| Toluene | - | - | 10 mL |

| Water | - | - | 2 mL |

Experimental Protocol

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,4,5-trichlorobenzene (294 mg, 1.0 mmol), 3,4-dichlorophenylboronic acid (229 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and sodium carbonate (318 mg, 3.0 mmol).

-

Solvent Addition and Degassing: Add toluene (10 mL) and water (2 mL) to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of diethyl ether and 20 mL of water to the flask and transfer the contents to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane to afford pure 2,3,4,4',5-pentachlorobiphenyl.

A Glimpse into Historical Synthesis: The Ullmann Reaction

For comparative purposes, the Ullmann reaction provides a historical context for biaryl synthesis. This method typically involves the copper-promoted coupling of two aryl halide molecules at high temperatures. While less efficient than modern methods, it was a foundational technique. The following is a general protocol for a symmetrical coupling that can be adapted for unsymmetrical couplings, though often with challenges in controlling the product distribution.[6]

Diagram of the Ullmann Reaction Workflow

Caption: A simplified workflow for the Ullmann biaryl synthesis.

General Protocol for Ullmann Biaryl Synthesis

-

Reactant Preparation: In a dry, heavy-walled glass tube, combine the aryl halide (e.g., a pentachlorobromobenzene) and activated copper powder.

-

Reaction: Seal the tube under vacuum or an inert atmosphere and heat to a high temperature (typically >200 °C) for several hours to days.

-

Work-up and Purification: After cooling, the solid reaction mixture is typically extracted with a suitable organic solvent. The resulting solution is then filtered and concentrated. Purification is generally achieved through column chromatography.

Purification and Characterization: Ensuring Congener Purity

The success of any synthesis is ultimately determined by the purity of the final product. For PCB research, this is of paramount importance as even trace impurities of other congeners can confound toxicological data.

Purification

-

Column Chromatography: This is the most common method for purifying PCB congeners from a crude reaction mixture.[12] Silica gel is the standard stationary phase, and a non-polar eluent, such as hexane or a mixture of hexanes and a slightly more polar solvent, is used to elute the non-polar PCB product. The separation is based on the differential adsorption of the components of the mixture to the silica gel.

Characterization

Once purified, the identity and purity of the synthesized 2,3,4,4',5-pentachlorobiphenyl must be confirmed using a combination of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the cornerstone of PCB analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted molecules and detects the fragments, providing a unique mass spectrum that serves as a molecular fingerprint.[13] For PCB-118, the expected molecular ion peaks will correspond to its molecular weight of 326.4 g/mol , with a characteristic isotopic pattern due to the five chlorine atoms.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule.

-

¹H NMR: The proton NMR spectrum of PCB-118 will show a complex pattern of signals in the aromatic region, corresponding to the five protons on the biphenyl backbone. The chemical shifts and coupling constants of these protons are unique to the specific substitution pattern of this congener.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms in the biphenyl structure, further confirming the identity of the synthesized compound.

-

Expected Analytical Data for 2,3,4,4',5-Pentachlorobiphenyl (PCB-118)

| Analytical Technique | Expected Results |

| GC-MS | A single major peak with a mass spectrum showing a molecular ion cluster around m/z 324, 326, and 328, consistent with the isotopic distribution of five chlorine atoms. |

| ¹H NMR (CDCl₃) | A complex multiplet in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the 5 aromatic protons. |

| ¹³C NMR (CDCl₃) | 12 distinct signals in the aromatic region (typically δ 120-140 ppm) corresponding to the carbon atoms of the biphenyl core. |

Conclusion and Future Directions

The targeted synthesis of individual PCB congeners like 2,3,4,4',5-pentachlorobiphenyl is essential for advancing our understanding of their environmental fate and toxicological effects. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for producing these compounds with high purity. As research continues to unravel the complex mechanisms of PCB toxicity, the demand for these highly pure analytical standards will undoubtedly increase, driving further innovation in synthetic and purification methodologies.

References

-

Chemosphere. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

EBSCO. (n.d.). Polychlorinated biphenyls (PCB) | Research Starters. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

US EPA. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). [Link]

-

PubChem. (n.d.). 2,3',4,4',5-Pentachlorobiphenyl. [Link]

-

PubChem. (n.d.). 2',3,4,4',5-Pentachlorobiphenyl. [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

PubChem. (n.d.). 2,2',3,4,5-Pentachlorobiphenyl. [Link]

-

PubChem. (n.d.). 2,2',3,4',5'-Pentachlorobiphenyl. [Link]

-

US EPA. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. [Link]

-

PubChem. (n.d.). 2,2',3,4,5'-Pentachlorobiphenyl. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2,3',4,4',5-Pentachlorobiphenyl | C12H5Cl5 | CID 35823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 2,2',3,4',5'-Pentachlorobiphenyl | C12H5Cl5 | CID 38881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Definitive Detection of 2,3,4,4',5-Pentachlorobiphenyl (PCB-118): High-Sensitivity Analytical Protocols for Environmental and Biological Matrices

An Application Note for Researchers and Scientists

Abstract

2,3,4,4',5-Pentachlorobiphenyl (PCB-118) is a persistent organic pollutant (POP) of significant toxicological concern, classified as a dioxin-like compound and monitored by regulatory bodies worldwide.[1] Its prevalence in the environment and ability to bioaccumulate in fatty tissues necessitate robust, sensitive, and specific analytical methods for its detection.[2][3] This guide provides a comprehensive overview and detailed protocols for the analysis of PCB-118 in complex matrices such as soil, sediment, and biological tissues. The methodology is centered on high-resolution gas chromatography coupled with mass spectrometry (GC-MS), a gold standard for congener-specific PCB analysis.[4] We detail critical steps from sample extraction and multi-stage cleanup to instrumental analysis and quality control, ensuring data of the highest accuracy and reliability.

Core Principles of PCB-118 Analysis

The successful quantification of PCB-118 hinges on a three-stage analytical process designed to isolate the target analyte from complex sample matrices and detect it with high specificity and sensitivity.[5]

-

Extraction: The initial step involves the efficient removal of PCBs from the sample matrix. This is typically achieved using solvent-based methods such as Soxhlet, Pressurized Liquid Extraction (PLE), or Microwave-Assisted Extraction (MAE), which are chosen based on matrix type and laboratory resources.[6] The selection of an appropriate solvent system, commonly hexane/acetone or dichloromethane, is critical for achieving high extraction efficiency.[6][7]

-

Extract Cleanup: Raw extracts contain a multitude of co-extracted compounds (e.g., lipids, pigments, sulfur) that can interfere with GC-MS analysis, compromising sensitivity and accuracy.[5] Therefore, a rigorous cleanup phase is non-negotiable. This typically involves a multi-column chromatographic approach using adsorbents like Florisil, silica gel, and alumina to separate PCBs from interfering substances.[5][6] For high-fat biological samples, lipid removal via gel permeation chromatography (GPC) or sulfuric acid treatment is a mandatory prerequisite.[6]

-

Instrumental Quantification: The final, purified extract is analyzed by Gas Chromatography (GC), which separates the individual PCB congeners. Detection is most commonly performed by Mass Spectrometry (MS) operating in Selected Ion Monitoring (SIM) mode, which provides excellent sensitivity and selectivity, or by tandem mass spectrometry (GC-MS/MS) for even greater specificity in complex matrices.[7][8][9] Quantification is achieved by comparing the analyte response to that of a known concentration of an internal standard.

General Analytical Workflow

The end-to-end process for PCB-118 determination requires careful planning and execution. The following diagram illustrates the logical flow from sample receipt to final data reporting, incorporating essential quality control checks at critical junctures.

Caption: General workflow for the analysis of PCB-118.

Protocol 1: Analysis of PCB-118 in Soil and Sediment

This protocol is adapted from methodologies like EPA Method 1628 and 8082A and is designed for solid environmental matrices.[7][10]

3.1. Materials and Reagents

-

Solvents: Hexane, acetone, dichloromethane (pesticide residue grade or equivalent)

-

Drying Agent: Anhydrous sodium sulfate (baked at 400°C for ≥4 hours)

-

Standards: Certified standard solutions of native PCB-118, labeled surrogate standards (e.g., ¹³C₁₂-PCB-118), and labeled internal/recovery standards.

-

Cleanup Materials: Activated copper granules (for sulfur removal), Florisil (pesticide residue grade, activated), and silica gel.

-

Apparatus: Soxhlet extractor, rotary evaporator, nitrogen evaporator, chromatography columns.

3.2. Step-by-Step Procedure

-

Sample Preparation:

-

Air-dry the sample in a clean environment to a constant weight or determine the moisture content on a separate subsample.[6]

-

Homogenize the dried sample by grinding and sieving.

-

Weigh 10 g of the homogenized sample into an extraction thimble.

-

Mix the sample thoroughly with 10 g of anhydrous sodium sulfate. The goal is to create a free-flowing mixture, which prevents clumping and improves extraction efficiency.

-

-

Spiking and Extraction:

-

Spike the sample with a known amount of surrogate standard solution. This is a critical QC step to monitor the efficiency of the entire preparation and analysis process for each sample.

-

Place the thimble in a Soxhlet extractor.

-

Extract the sample for 16-24 hours with 300 mL of a 1:1 (v/v) hexane:acetone mixture.[7] This combination of polar and non-polar solvents ensures efficient extraction of semi-polar to non-polar compounds like PCBs.

-

-

Sulfur Removal (for sediments):

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

If the sample is from a sediment matrix, sulfur is a common interferent. Add activated copper granules to the extract and agitate until the copper no longer tarnishes.[6] This elemental sulfur must be removed as it can interfere with chromatography.

-

-

Extract Cleanup (Florisil Column):

-

Prepare a chromatography column by packing it with 10 g of activated Florisil topped with 1 cm of anhydrous sodium sulfate.

-

Pre-elute the column with 50 mL of hexane, discarding the eluate.

-

Transfer the concentrated extract onto the column.

-

Elute the PCBs from the column with 200 mL of hexane. This non-polar solvent effectively elutes the PCBs while retaining more polar interfering compounds on the Florisil.

-

Collect the eluate.

-

-

Final Concentration and Analysis:

-

Concentrate the cleaned extract to a final volume of 1.0 mL using a rotary evaporator followed by a gentle stream of nitrogen.

-

Add a known amount of the internal standard just prior to analysis. The internal standard is used to correct for variability in injection volume and instrument response.

-

The extract is now ready for GC-MS analysis.

-

Protocol 2: Analysis of PCB-118 in Biological Tissue (e.g., Fish, Adipose)

This protocol is essential for biomonitoring and food safety applications. The primary challenge is the high lipid content, which must be removed.[5]

4.1. Materials and Reagents

-

Additional Reagents: Sulfuric acid (concentrated, analytical grade), Gel Permeation Chromatography (GPC) system with Bio-Beads S-X3 or equivalent.

-

All other materials as listed in Protocol 1.

4.2. Step-by-Step Procedure

-

Sample Preparation and Extraction:

-

Homogenize approximately 10 g (wet weight) of the tissue sample.

-

Thoroughly mix the homogenized tissue with anhydrous sodium sulfate until a dry, free-flowing powder is obtained. This step is crucial for removing water, which would otherwise reduce extraction efficiency.[7]

-

Transfer the mixture to a Soxhlet extraction thimble.

-

Spike with surrogate standards.

-

Extract for 16-24 hours with dichloromethane in a Soxhlet extractor.[7]

-

-

Lipid Removal (Choose one method):

-

Method A: Gel Permeation Chromatography (GPC): This is the preferred, non-destructive method.[6]

-

Concentrate the extract and exchange the solvent to the GPC mobile phase (e.g., dichloromethane/cyclohexane).

-

Inject the extract onto the GPC system. Large lipid molecules will elute first and are discarded. The later-eluting fraction containing the smaller PCB molecules is collected.

-

-

Method B: Sulfuric Acid Cleanup: This is a destructive but effective method.

-

Concentrate the extract to ~5 mL in hexane.

-

Carefully partition the extract with concentrated sulfuric acid in a separatory funnel. The acid will oxidize and remove the lipids. Repeat until the acid layer is colorless. Caution: This is a highly exothermic reaction and must be performed with extreme care in a fume hood.

-

-

-

Secondary Cleanup (Florisil or Silica):

-

Even after lipid removal, a secondary cleanup is often necessary.

-

Perform a column cleanup as described in Protocol 1, Step 4, to remove any remaining polar interferences.

-

-

Final Concentration and Analysis:

-

Concentrate the final eluate to 1.0 mL.

-

Add the internal standard.

-

Proceed with GC-MS analysis.

-

Instrumental Analysis: GC-MS Parameters

Accurate quantification requires a well-optimized GC-MS system. High-resolution capillary columns are indispensable for separating PCB congeners.[5]

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film | Provides excellent separation for a wide range of PCB congeners with low bleed characteristics.[11] |

| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[11] |

| Injection Mode | Splitless, 1 µL injection volume | Maximizes the transfer of analyte onto the column for trace-level detection. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of PCBs without thermal degradation.[11] |

| Oven Program | Initial 40°C, ramp 20°C/min to 230°C, ramp 5°C/min to 260°C, ramp 20°C/min to 310°C, hold 2 min | A multi-ramp program is crucial to separate early-eluting congeners and resolve critical pairs like PCB-118 and PCB-123.[11][12] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte, filtering out matrix noise.[13] |

| Ions for PCB-118 | Quantification Ion: m/z 326 Confirmation Ion: m/z 328 | Monitoring both the molecular ion cluster (M+) and (M+2)+ allows for confirmation of identity based on the expected isotopic ratio for a pentachloro compound. |

| MS Transfer Line | 300 °C | Prevents condensation of analytes between the GC and MS.[11] |

| MS Source Temp. | 250 °C | Optimal temperature for efficient ionization.[11] |

Quality Assurance and Control (QA/QC)

A robust QA/QC program is essential for generating legally defensible and scientifically sound data.[5] The following elements must be incorporated into each analytical batch.

| QC Sample | Purpose | Frequency | Acceptance Criteria |

| Method Blank | To assess for laboratory contamination during the entire process. | 1 per batch of 20 samples | Analyte concentration must be below the Method Detection Limit (MDL). |

| Surrogate Standards | To monitor extraction efficiency and analytical performance for each individual sample. | Spiked into every sample | Recovery typically within 70-130% (laboratory-defined limits). |

| Laboratory Control Sample (LCS) | To assess the accuracy of the method in a clean matrix (e.g., spiked sand or sodium sulfate). | 1 per batch of 20 samples | Recovery typically within 70-130% of the true spiked value. |

| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | To assess the effect of the sample matrix on analytical accuracy and precision. | 1 pair per batch of 20 samples | Recovery and Relative Percent Difference (RPD) within laboratory-defined limits (e.g., 25-150% recovery, RPD <30%).[7] |

References

-

Rayne, S., & Ikonomou, M. (2005). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Journal of Environmental Monitoring, 7(9), 824–839. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Chapter 7: Analytical Methods. [Link]

-

U.S. Environmental Protection Agency. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by GC/MS. [Link]

-

National Toxicology Program. (2010). Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies). National Toxicology Program technical report series, (559), 1–228. [Link]

-

Shimadzu Corporation. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. [Link]

-

Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. [Link]

-

Agilent Technologies. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. [Link]

-

Grupo Biomaster. (n.d.). Automated Sample Preparation in Dioxin Analysis. [Link]

-

Katnić, Đ. B., et al. (2023). Validation Method for Determination of PCB Congeners in Soil using GC-MS. ResearchGate. [Link]

-

National Toxicology Program (NTP) - NIH. (n.d.). TR-559: 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) (CASRN 31508-00-6) in Female Harlan Sprague-Dawley Rats (Gavage Studies). [Link]

-

Qual-Pro. (2025). Top 5 Quality Control Methods in PCB Assembly. [Link]

-

Washington State Department of Ecology. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. [Link]

-

Khan, S., et al. (2017). Fluorescence Based Detection of Polychlorinated Biphenyls (PCBs) in Water Using Hydrophobic Interaction. Scientific Reports, 7, 40336. [Link]

-

PCBasic. (2024). PCB and PCBA Quality Control | A Comprehensive Guide. [Link]

-

TOPFASTPCBA. (2023). Quality Control in PCB Manufacturing. [Link]

-

SCISPEC. (n.d.). Using GC-MS/MS as a Confirmatory Method for Dioxin-Like PCBs in Food and Feed. [Link]

-

Leadsintec. (2023). How to control the quality of pcb. [Link]

-

PCBCUPID. (2023). #1 How To Quality Test PCB ft. PCBWAY. [Link]

-

Lee, S., et al. (2002). Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup. Talanta, 58(6), 1235–1244. [Link]

-

Piskorska-Pliszczynska, J., et al. (2019). QuEChERS extraction coupled to GC-MS for a fast determination of polychlorinated biphenyls in breast milk from Polish women. Environmental Science and Pollution Research, 26(24), 24907–24915. [Link]

Sources

- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 2. Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence Based Detection of Polychlorinated Biphenyls (PCBs) in Water Using Hydrophobic Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. epa.gov [epa.gov]

- 11. agilent.com [agilent.com]

- 12. gcms.cz [gcms.cz]

- 13. agilent.com [agilent.com]

Application Note: High-Recovery Sample Preparation of 2,3,4,4',5-Pentachlorobiphenyl (PCB-118) from Complex Soil Matrices

Introduction: The Challenge of PCB-118 Quantification in Soil

Polychlorinated biphenyls (PCBs) are a class of 209 persistent organic pollutants (POPs) that were widely used in industrial applications due to their high thermal and chemical stability.[1] Although their production was banned in the United States in the 1970s and internationally by the Stockholm Convention in 2001, their persistence leads to continued environmental contamination, with soil acting as a primary reservoir.[2][3]